2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine
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Overview
Description
2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine is a heterocyclic compound with the molecular formula C5H5F3N4. It is known for its unique chemical structure, which includes a hydrazino group and a trifluoromethyl-substituted phenyl group attached to a pyrimidine ring.
Mechanism of Action
Target of Action
It has been used as a derivatization reagent for the simultaneous determination of testosterone (t) and dihydrotestosterone (dht) in murine tissue and serum . This suggests that it may interact with these hormones or their associated receptors.
Mode of Action
Its use as a derivatization reagent suggests that it may interact with testosterone and dihydrotestosterone, potentially altering their chemical structure to facilitate detection .
Biochemical Pathways
Given its use in the detection of testosterone and dihydrotestosterone, it may be involved in pathways related to steroid hormone biosynthesis or metabolism .
Result of Action
Its role as a derivatization reagent in the detection of testosterone and dihydrotestosterone suggests that it may facilitate the measurement of these hormones in biological samples .
Action Environment
Like many chemical compounds, its stability and activity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine typically involves the reaction of 2-chloro-4-[2-(trifluoromethyl)phenyl]pyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while reduction can produce hydrazones. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .
Scientific Research Applications
2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazino-4-(trifluoromethyl)pyrimidine
- 2-Hydrazino-2-imidazoline hydrobromide
- 3-Hydrazino-6-phenylpyridazine
- 6-Chloro-2-hydrazino-1,3-benzoxazole
Uniqueness
2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine is unique due to the presence of both a hydrazino group and a trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[4-[2-(trifluoromethyl)phenyl]pyrimidin-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4/c12-11(13,14)8-4-2-1-3-7(8)9-5-6-16-10(17-9)18-15/h1-6H,15H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYKWRVOVGOZMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC=C2)NN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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